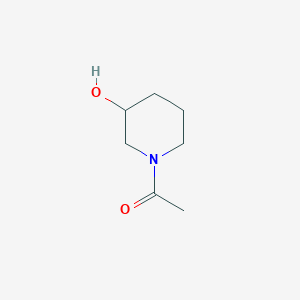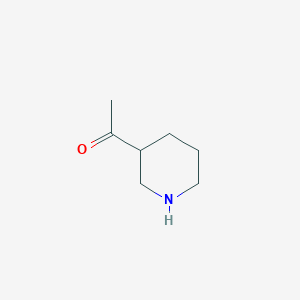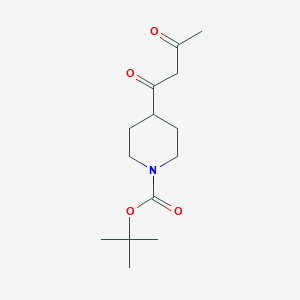
1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine
Descripción general
Descripción
1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine is a heterocyclic organic compound with the molecular formula C10H14N2. It is a derivative of tetrahydroquinoline, a structure commonly found in various natural and synthetic compounds.
Mecanismo De Acción
Target of Action
The primary target of 1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine (1MeTIQ) is the dopamine (DA) receptors in the brain . It interacts with the agonistic conformation of these receptors , playing a significant role in the modulation of dopamine levels and activity within the central nervous system .
Mode of Action
1MeTIQ exhibits its effects by inhibiting the formation of 3,4-dihydroxyphenylacetic acid , a major metabolite of dopamine . It also reduces the production of free radicals, thereby mitigating oxidative stress . Furthermore, 1MeTIQ shifts dopamine catabolism towards COMT-dependent O-methylation , a pathway that metabolizes dopamine into a less active form. This compound also inhibits both MAO-A and B enzymes activity, which are involved in the breakdown of neurotransmitters .
Biochemical Pathways
1MeTIQ affects several biochemical pathways. It modulates the dopamine metabolic pathway by inhibiting the formation of 3,4-dihydroxyphenylacetic acid and shifting the catabolism towards COMT-dependent O-methylation . This results in an increase in neurotransmitter levels in the brain . Additionally, 1MeTIQ demonstrates significant neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by various experimental neurotoxins .
Result of Action
The action of 1MeTIQ results in several molecular and cellular effects. It increases neurotransmitter levels in the brain , demonstrating significant neuroprotective activity . It also exhibits antidepressant-like effects, as shown in the forced swim test (FST) in rats . Moreover, 1MeTIQ has been found to have antioxidant properties, scavenging free radicals, and reducing oxidative stress.
Action Environment
The action, efficacy, and stability of 1MeTIQ can be influenced by various environmental factors. For instance, the presence of other biogenic amines, aldehydes, or α-keto acids can affect the synthesis of 1MeTIQ via the Pictet–Spengler reaction . Furthermore, the presence of neurotoxins in the environment can influence the neuroprotective activity of 1MeTIQ .
Análisis Bioquímico
Biochemical Properties
1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine plays a crucial role in biochemical reactions, particularly in the brain. It interacts with dopamine receptors, inhibiting the formation of 3,4-dihydroxyphenylacetic acid and the production of free radicals. This compound shifts dopamine catabolism towards catechol-O-methyltransferase-dependent O-methylation . Additionally, this compound inhibits the activity of monoamine oxidase A and B enzymes, leading to increased levels of neurotransmitters in the brain . These interactions highlight the compound’s potential in modulating neurotransmitter levels and protecting against oxidative stress.
Cellular Effects
This compound exhibits significant effects on various cell types and cellular processes. It has been shown to exert neuroprotective effects by antagonizing the behavioral syndrome produced by neurotoxins such as MPTP and rotenone . This compound influences cell signaling pathways, particularly those involving dopamine metabolism, and has been observed to inhibit the catabolism of dopamine and serotonin . Furthermore, this compound demonstrates antioxidant properties, reducing oxidative stress and protecting cells from damage .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to dopamine receptors, inhibiting the formation of 3,4-dihydroxyphenylacetic acid and promoting catechol-O-methyltransferase-dependent O-methylation . It also inhibits the activity of monoamine oxidase A and B enzymes, leading to increased levels of neurotransmitters such as dopamine and serotonin . These interactions contribute to the compound’s neuroprotective and antidepressant-like effects, as well as its ability to modulate neurotransmitter levels and reduce oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and retains its neuroprotective properties over extended periods In vitro and in vivo studies have demonstrated that this compound does not exhibit extensive toxic effects, making it a promising candidate for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to produce significant neuroprotective and antidepressant-like effects . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Studies have also indicated that the compound’s efficacy is dose-dependent, with higher doses leading to more pronounced effects on neurotransmitter levels and oxidative stress reduction .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to dopamine metabolism. It interacts with enzymes such as catechol-O-methyltransferase and monoamine oxidase A and B, influencing the catabolism of dopamine and serotonin . This compound’s ability to modulate these metabolic pathways contributes to its neuroprotective and antidepressant-like effects . Additionally, this compound has been shown to affect metabolic flux and metabolite levels, further highlighting its potential in therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . Studies have shown that this compound is efficiently transported to the brain, where it exerts its neuroprotective and antidepressant-like effects . Its distribution within the brain is influenced by factors such as blood-brain barrier permeability and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm and mitochondria of neurons, where it interacts with enzymes involved in dopamine metabolism . The presence of targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its neuroprotective and antioxidant properties
Métodos De Preparación
The synthesis of 1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine typically involves the Pictet-Spengler reaction, where a biogenic amine (such as phenylethylamine) condenses with an aldehyde or α-keto acid . This reaction is often carried out under acidic conditions to facilitate the cyclization process. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time .
Análisis De Reacciones Químicas
1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using catalysts like palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Major products formed from these reactions include various substituted quinolines and tetrahydroquinolines, which have diverse applications in medicinal chemistry .
Aplicaciones Científicas De Investigación
1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
Comparación Con Compuestos Similares
1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine is compared with other tetrahydroisoquinoline derivatives:
1,2,3,4-Tetrahydroisoquinoline: Shares a similar structure but lacks the methyl group, resulting in different pharmacological properties.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Exhibits similar neuroprotective properties but may have different efficacy and safety profiles.
These comparisons highlight the unique aspects of this compound, particularly its enhanced neuroprotective and antioxidant activities .
Propiedades
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12-7-6-9(11)8-4-2-3-5-10(8)12/h2-5,9H,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCPFKPMDMJMGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593768 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851390-46-0 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1,2,3,4-tetrahydroquinolin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine](/img/structure/B1343077.png)










